molecular formula C11H15N3O2 B1517872 N-{2-[(2-aminophenyl)formamido]ethyl}acetamide CAS No. 1155984-88-5

N-{2-[(2-aminophenyl)formamido]ethyl}acetamide

Cat. No.: B1517872
CAS No.: 1155984-88-5
M. Wt: 221.26 g/mol
InChI Key: CGZCKHYBUIQMPU-UHFFFAOYSA-N
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Description

N-{2-[(2-aminophenyl)formamido]ethyl}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an amine group, a formamide group, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(2-aminophenyl)formamido]ethyl}acetamide typically involves multiple steps, starting with the formation of the core structure followed by the introduction of functional groups. One common synthetic route includes the reaction of 2-aminophenylamine with formic acid to form the formamide group, followed by the reaction with ethylamine to introduce the ethyl group, and finally acetylation to form the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(2-aminophenyl)formamido]ethyl}acetamide can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

  • Addition: Addition reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-{2-[(2-aminophenyl)formamido]ethyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with various biological targets can be explored for the development of new drugs.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N-{2-[(2-aminophenyl)formamido]ethyl}acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • N-(2-aminophenyl)propanamide

  • N-(2-aminophenyl)butanamide

  • N-(2-aminophenyl)pentanamide

Uniqueness: N-{2-[(2-aminophenyl)formamido]ethyl}acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity set it apart from other similar compounds.

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Properties

IUPAC Name

N-(2-acetamidoethyl)-2-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZCKHYBUIQMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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